molecular formula C10H9F B13789774 Naphthalene, 4-fluoro-1,2-dihydro-

Naphthalene, 4-fluoro-1,2-dihydro-

Katalognummer: B13789774
Molekulargewicht: 148.18 g/mol
InChI-Schlüssel: AUWFQDHXYSYTIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthalene, 4-fluoro-1,2-dihydro- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 4th position and a partially hydrogenated naphthalene ring. Naphthalene derivatives are known for their unique photophysical and chemical properties, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 4-fluoro-1,2-dihydro- typically involves the introduction of a fluorine atom into the naphthalene ring. One common method is the diazo-reaction followed by a substitution reaction. In this process, alpha naphthylamine is mixed with hydrochloric acid solution, and sodium nitrite is added to form a diazonium salt solution. Fluoboric acid is then added to the diazonium salt solution to carry out the substitution reaction, resulting in the formation of the desired fluorinated naphthalene derivative .

Industrial Production Methods

Industrial production of naphthalene, 4-fluoro-1,2-dihydro- may involve similar synthetic routes but on a larger scale. The use of hot wind as a heat source for the decomposition reaction of aromatic diazonium salt borofluoride is one such method. This approach ensures a steady and controlled reaction process, minimizing dangerous and harmful factors .

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalene, 4-fluoro-1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of naphthalene, 4-fluoro-1,2-dihydro- can lead to the formation of fluoro-naphthoquinones, while reduction can yield fluoro-tetralins .

Wissenschaftliche Forschungsanwendungen

Naphthalene, 4-fluoro-1,2-dihydro- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of naphthalene, 4-fluoro-1,2-dihydro- involves its interaction with molecular targets and pathways within biological systems. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways. Additionally, its anti-inflammatory effects may result from the inhibition of enzymes like cyclooxygenase-2 (COX-2) .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to naphthalene, 4-fluoro-1,2-dihydro- include other fluorinated naphthalene derivatives such as:

Uniqueness

Naphthalene, 4-fluoro-1,2-dihydro- is unique due to its specific substitution pattern and partially hydrogenated ring structure. This uniqueness imparts distinct photophysical and chemical properties, making it valuable for specific applications in fluorescence probes and organic electronics .

Eigenschaften

Molekularformel

C10H9F

Molekulargewicht

148.18 g/mol

IUPAC-Name

4-fluoro-1,2-dihydronaphthalene

InChI

InChI=1S/C10H9F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2

InChI-Schlüssel

AUWFQDHXYSYTIR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2C(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.